N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine
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Overview
Description
N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the 3-chloro-4-ethoxybenzyl chloride intermediate, which is then reacted with 1-pyrimidin-2-ylpiperidin-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring and the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.
Scientific Research Applications
N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3-(4-ethoxyphenyl)acrylamide
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine stands out due to its unique combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O/c1-2-24-17-7-6-14(11-16(17)19)12-22-15-5-3-10-23(13-15)18-20-8-4-9-21-18/h4,6-9,11,15,22H,2-3,5,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFONBMODNLERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC2CCCN(C2)C3=NC=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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